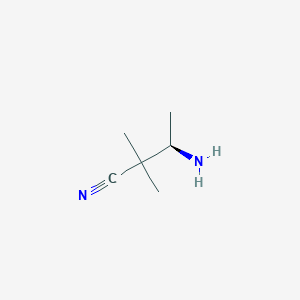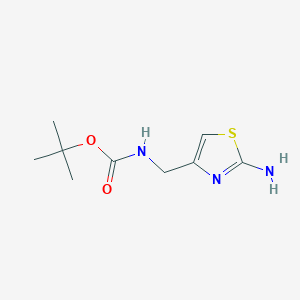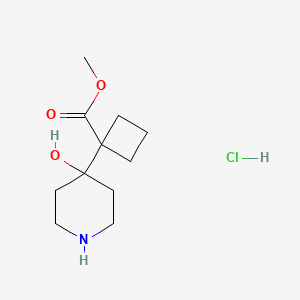![molecular formula C18H11NO6S2 B2499487 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-81-8](/img/structure/B2499487.png)
4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid" is a complex organic molecule that features a thiazolidine core, a functional group known for its presence in various bioactive compounds. The molecule includes several functional groups such as carboxylic acids, a thiazolidine ring, and a sulfanyl group, which may contribute to its potential interactions and reactivity.
Synthesis Analysis
The synthesis of thiazolidine derivatives can involve cyclization reactions, as seen in the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, where the corresponding amino alcohol is cyclized using thionyl chloride in acetonitrile . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, considering the structural similarities with other thiazolidine compounds.
Molecular Structure Analysis
The molecular structure of a related compound, a 5-benzylidene-thiazolidine derivative, shows an essentially planar thiazolidine moiety with the 4-aminobenzoic acid fragment inclined at a significant angle, indicating potential steric interactions within the molecule . This structural information suggests that the compound of interest may also exhibit a planar thiazolidine core with substituents that could influence its overall geometry and intermolecular interactions.
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including alkylation and oxidation. For instance, the oxidation of a thiazocine derivative resulted in the formation of sulfoxides, N-oxides, and sulfones, depending on the oxidizing agent used . This indicates that the sulfanyl group in the compound of interest could be susceptible to oxidation, potentially leading to similar products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can be influenced by their supramolecular structures. For example, organotin complexes with 4-sulfanylbenzoic acid exhibit diverse supramolecular structures involving hydrogen bonds and other intermolecular interactions . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the presence of carboxylic acid groups can lead to the formation of hydrogen-bonded dimers and extended networks, as seen in the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to the requested molecule often involve complex reactions that yield heterocyclic structures with potential applications in material science and pharmacology. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been explored for their base-induced chemiluminescence, indicating a potential for applications in chemical sensors and light-emitting materials (Watanabe et al., 2010). The reactions typically involve singlet oxygenation and further oxidation processes that produce compounds with varying levels of sulfur oxidation, which significantly affects their photophysical properties.
Applications in Material Science
Compounds with structural similarities have been utilized in the construction of copper metal–organic systems, demonstrating the versatility of these molecules in forming complex structures with potential uses in catalysis, molecular recognition, and as components in supramolecular assemblies (Dai et al., 2009). These applications are particularly relevant in the development of new materials with tailored properties for specific industrial and research purposes.
Photophysical and Biological Applications
The unique chemical structures of these compounds also lend themselves to photophysical studies and biological applications. For instance, the synthesis and photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups on the aromatic ring have been investigated for their potential uses in fluorescent molecules and sensors (Murai et al., 2018). Such studies are crucial for the development of new diagnostic tools and materials for sensing applications.
Propiedades
IUPAC Name |
4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRGMHDHGLVFP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)


![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)




![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)


![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)